molecular formula C2H8N2O4S2 B179323 [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate CAS No. 147895-43-0

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate

Cat. No.: B179323
CAS No.: 147895-43-0
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate is a research compound with the molecular formula C2H8N2O4S2 and a molecular weight of 188.23 g/mol. This compound is primarily used in scientific research and has not been approved for medical or veterinary use.

Preparation Methods

The synthesis of [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing similar compounds include nucleophilic substitution reactions and the use of dehydrating agents . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency.

Chemical Reactions Analysis

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfur-containing groups to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino or methylsulfanyl groups with other functional groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is used in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.

    Medicine: Research into potential therapeutic applications, although it is not approved for medical use.

Mechanism of Action

The mechanism of action for [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate involves its interaction with molecular targets through its amino and methylsulfanyl groups. These interactions can affect various biochemical pathways, including those involving sulfur metabolism and amino group transfer reactions . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds to [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate include:

    Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar research applications.

    Sulfoximines: Known for their medicinal chemistry properties, sulfoximines share structural similarities with this compound.

    Sulfonamides: These compounds are widely used in medicinal chemistry and share some functional group similarities.

Properties

IUPAC Name

[amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=[NH2+])N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14527-26-5
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14527-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-44-7, 2260-00-6
Record name S-Methylisothiourea hemisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2260-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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